6-Methoxy-1,2,3,4-tetrahydroquinoline

Overview

Description

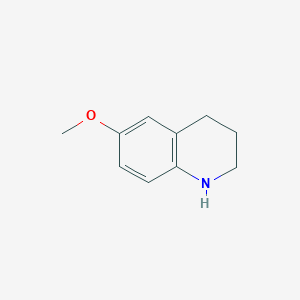

6-Methoxy-1,2,3,4-tetrahydroquinoline (6-MeO-THQ) is a bicyclic secondary amine featuring a methoxy substituent at the 6-position of the tetrahydroquinoline scaffold. This compound serves as a critical intermediate in medicinal chemistry, particularly in the synthesis of tubulin polymerization inhibitors, anticholinesterase agents, and anticancer derivatives . Its structural versatility allows for modifications that enhance pharmacokinetic properties, such as aqueous solubility and metabolic stability, making it a valuable scaffold in drug discovery .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Methoxy-1,2,3,4-tetrahydroquinoline typically involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride, phosphorus pentoxide, or zinc chloride . The reaction conditions often include heating the mixture to facilitate the cyclization process.

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency .

Chemical Reactions Analysis

Substitution Reactions

The compound undergoes nucleophilic substitution at electron-deficient positions, particularly when halogen substituents are present.

Example Reaction Pathway

Reaction of N-(2-chloroquinazolin-4-yl)-6-methoxy-1,2,3,4-tetrahydroquinoline (1a ) with amines under microwave irradiation:

Coupling Reactions

Palladium-catalyzed cross-coupling reactions enable aryl/heteroaryl group introductions.

Buchwald-Hartwig Coupling

Reaction of 6-methoxy-1,2,3,4-tetrahydroquinoline (3 ) with aryl halides:

Reduction and Oxidation

Controlled redox reactions modify the tetrahydroquinoline core and substituents.

Reduction Reactions

Oxidation Reactions

While direct oxidation data is limited, analogous tetrahydroquinolines are oxidized to quinoline derivatives using KMnO₄ or CrO₃ .

Functional Group Transformations

The compound’s methoxy and amine groups undergo further derivatization.

Ester Hydrolysis and Amide Formation

| Reaction Step | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Ester hydrolysis (4c ) | NaOH, H₂O/THF | Carboxylic acid (4h ) | 92% | |

| Amide coupling (4h ) | EDCI/HOBt, cyclopropylamine | N-Cyclopropylamide (4i ) | 83% |

Methylation

| Substrate | Reagent/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Hydroxymethyl derivative (3b ) | MeI, NaH, DMF | Methoxy derivative (3c ) | 89% |

Scientific Research Applications

Pharmaceutical Development

6-Methoxy-1,2,3,4-tetrahydroquinoline serves as a key intermediate in the synthesis of various pharmaceuticals. Its potential neuroprotective properties make it particularly valuable in developing medications for neurological disorders. Research has shown that derivatives of this compound can act as potent inhibitors of tubulin polymerization, targeting the colchicine binding site. For instance, certain derivatives demonstrated high cytotoxicity against human tumor cell lines with GI50 values significantly lower than those of established chemotherapeutics like paclitaxel .

Organic Synthesis

In organic chemistry, this compound is utilized as an intermediate for synthesizing more complex molecules. It facilitates the creation of diverse chemical compounds through various reactions such as oxidation and substitution. The synthesis typically involves cyclization reactions using dehydrating agents.

Natural Product Research

Researchers explore the role of this compound in natural products , investigating its effects and interactions within biological systems. This can lead to the discovery of new therapeutic agents derived from natural sources. The compound's structural characteristics allow it to participate in biological pathways that may yield novel insights into drug development .

Material Science

In material science, this compound is applied in developing new materials , particularly polymers. Its incorporation can enhance the physical and chemical properties of these materials, making them suitable for various applications in industries ranging from electronics to packaging .

Analytical Chemistry

The compound is also significant in analytical chemistry , where it is employed in various techniques to identify and quantify substances. Its utility in quality control processes within laboratories highlights its importance in ensuring the reliability and accuracy of chemical analyses .

Summary of Applications

| Application Area | Description |

|---|---|

| Pharmaceutical Development | Key intermediate for neuroprotective drugs; potent cytotoxic derivatives. |

| Organic Synthesis | Used as an intermediate for complex molecule synthesis; various reactions. |

| Natural Product Research | Investigates biological interactions; potential for new therapeutic agents. |

| Material Science | Enhances properties of polymers and other materials. |

| Analytical Chemistry | Utilized in identifying and quantifying substances; quality control roles. |

Case Study 1: Anticancer Activity

A study explored the anticancer potential of N-aryl-6-methoxy-1,2,3,4-tetrahydroquinoline derivatives. The most active derivative exhibited GI50 values ranging from 1.5 to 1.7 nM against several human tumor cell lines, indicating a promising avenue for cancer therapy development .

Case Study 2: Neuroprotective Properties

Research has indicated that modifications to the structure of this compound can enhance its neuroprotective effects. These findings suggest that further exploration into its pharmacological profile could yield effective treatments for neurodegenerative diseases .

Mechanism of Action

The mechanism of action of 6-Methoxy-1,2,3,4-tetrahydroquinoline involves its interaction with specific molecular targets and pathways. For instance, as a β3-adrenergic receptor agonist, it binds to these receptors and activates them, leading to various physiological effects . Additionally, its antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress .

Comparison with Similar Compounds

The biological activity, reactivity, and physicochemical properties of 6-MeO-THQ are influenced by substituents at the 6-position. Below is a detailed comparison with structurally analogous tetrahydroquinoline derivatives:

Reactivity in Dehydrogenation Reactions

In plasma-induced dehydrogenation studies, 6-MeO-THQ demonstrated comparable reactivity to unsubstituted 1,2,3,4-tetrahydroquinoline (THQ) and 8-methyl-THQ. The yields were:

- THQ: 93% (to quinoline, m/z 130)

- 6-MeO-THQ: 91% (to 6-methoxyquinoline, m/z 160)

2.2.1. Anticholinesterase Activity

6-MeO-THQ derivatives exhibit superior inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) compared to analogs with 6-methyl or hydrogen substituents. For example:

- 6-MeO-THQ-based compounds: IC₅₀ values in the nanomolar range for AChE, with selectivity ratios (AChE/BuChE) up to 2.64 .

- 6-Methyl-THQ derivatives : Reduced activity due to steric hindrance and poor fit in the narrower AChE active site gorge .

The methoxy group’s moderate size and electronic properties optimize interactions with enzyme pockets, whereas bulkier substituents (e.g., methyl) reduce binding affinity .

2.2.2. Tubulin Polymerization Inhibition

6-MeO-THQ hybrids (e.g., N-aryl-6-MeO-THQ derivatives) showed potent antitumor activity, with IC₅₀ values <100 nM against cancer cell lines. Modifications at the 2-position of the quinazoline ring (e.g., amino or alkoxy groups) improved metabolic stability compared to non-methoxy analogs . In contrast, quinoline or isoquinoline replacements in the scaffold reduced potency, highlighting the importance of the methoxy-THQ core .

Physicochemical and Pharmacokinetic Properties

- Aqueous Solubility : The methoxy group enhances solubility compared to hydrophobic substituents (e.g., methyl), facilitating drug delivery .

- Metabolic Stability : 6-MeO-THQ derivatives exhibit longer half-lives in vitro due to reduced oxidative metabolism, a critical advantage over unsubstituted THQ .

Substituent Effects on Function

Key Research Findings

- Synthetic Utility : 6-MeO-THQ is synthesized via coupling reactions with halogenated heterocycles (e.g., 2,4-dichloroquinazoline) under alkaline conditions .

- Contradictions: In anti-knock applications, 6-methyl-THQ and N-methyl aniline show comparable effectiveness, suggesting substituent effects vary by application .

Biological Activity

Overview

6-Methoxy-1,2,3,4-tetrahydroquinoline (C10H13NO) is an organic compound notable for its diverse biological activities and potential therapeutic applications. This compound is primarily studied for its role as a tubulin polymerization inhibitor , impacting cancer cell proliferation and offering potential in neurodegenerative disease management.

Chemical Structure and Properties

The chemical structure of this compound features a methoxy group at the 6th position of the tetrahydroquinoline ring. This structural characteristic is critical for its biological activity, particularly in interactions with cellular targets such as tubulin.

Target Interaction : The compound acts primarily as a tubulin polymerization inhibitor by binding to the colchicine site on tubulin. This binding disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells.

Biochemical Pathways : Research indicates that this compound influences several biochemical pathways related to cell growth and apoptosis. Its derivatives have shown significant antitumor activity by inhibiting microtubule formation and affecting cellular signaling pathways involved in cancer progression .

Antitumor Activity

Numerous studies have highlighted the antitumor properties of this compound. For instance:

- Cytotoxicity Studies : In vitro assays demonstrated that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. Notably, certain derivatives showed GI50 values as low as 1.5 nM against resistant tumor cell lines like KBvin .

- Microtubule Depolymerization : Compounds derived from this compound were found to cause significant microtubule depolymerization at concentrations around 10 µM, indicating their potential as effective chemotherapeutic agents .

P-Glycoprotein Inhibition

Recent research has also identified the potential of this compound derivatives as P-glycoprotein (P-gp) inhibitors , which can enhance drug efficacy by preventing drug efflux in multidrug-resistant cancer cells. Compounds exhibiting P-gp inhibition were found to be significantly more effective than standard treatments like verapamil .

Comparative Biological Activity Table

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| This compound | Methoxy group at position 6 | Antitumor activity; tubulin polymerization inhibitor |

| N-Aryl-6-methoxy-1,2,3,4-tetrahydroquinoline | Aryl substitutions at nitrogen | Enhanced cytotoxicity against resistant cell lines |

| 7-Fluoro-6-methoxy-1,2,3,4-tetrahydroquinoline | Fluorine at position 7 | Antitumor and antimicrobial properties |

Case Studies and Research Findings

- In Vitro Studies : A study evaluated the cytotoxic effects of various synthesized derivatives of this compound against human cancer cell lines EPG85-257RDB and EPG85-257P. The results indicated that certain compounds demonstrated significant inhibition of cell proliferation and enhanced P-gp inhibition compared to traditional chemotherapy agents .

- In Vivo Studies : In xenograft models using MDA-MB-435 cells, selected compounds exhibited promising antitumor effects with manageable toxicity profiles. These findings suggest a potential pathway for clinical applications in treating resistant cancers .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 6-Methoxy-1,2,3,4-tetrahydroquinoline?

The synthesis typically involves coupling reactions and cyclization strategies. For example, the compound can be synthesized by reacting this compound with halo-quinazolines or purines under alkaline or acidic conditions. A notable method uses Pd(OAc)₂ and X-phos in toluene to achieve N-aryl substitutions with yields exceeding 70% . Green synthesis approaches, such as using acidic ionic liquids (e.g., [NMPH]H₂PO₄), offer recyclable catalysis, achieving high selectivity and avoiding toxic metal catalysts .

Q. What spectroscopic techniques are used to characterize this compound?

Key techniques include:

- ¹H/¹³C NMR : Signals for the methoxy group (δ ~3.82 ppm) and tetrahydroquinoline protons (δ 2.10–4.59 ppm) confirm structural integrity .

- Mass Spectrometry (MS) : Molecular ion peaks (e.g., m/z 282 [M+H]⁺) validate purity .

- HPLC : Used to confirm >95% purity post-synthesis .

Q. How can the methoxy group be selectively demethylated for functionalization?

BBr₃ is a standard reagent for demethylation, requiring one equivalent per methoxy group. This method yields hydroxy analogues (e.g., 5-hydroxy derivatives) in high yields, critical for structure-activity relationship (SAR) studies .

Q. What are key considerations for designing green synthesis protocols?

- Catalyst choice : Acidic ionic liquids (e.g., [NMPH]H₂PO₄) enable recyclability (≥5 cycles) and reduce waste .

- Solvent selection : Ethanol or water-based systems minimize environmental impact .

Advanced Research Questions

Q. How can regioselectivity be controlled in electrophilic substitution reactions?

Regioselectivity is influenced by substituent directing effects and reaction conditions. For nitration, protecting the amine group (e.g., via protonation or acetylation) directs electrophiles to the 6-position. Computational studies (B3LYP/6-31++G**) support that the methoxy group’s electron-donating nature enhances para/ortho selectivity .

Q. What catalytic systems improve efficiency in hydrogenation/dehydrogenation reactions?

- Hydrogenation : TiO₂-S with hydrosilane/ethanol achieves 80–90% conversion for fluorinated analogues .

- Dehydrogenation : Fe-ISAS/CN catalysts (atomically dispersed Fe on N-doped carbon) provide 100% selectivity for quinoline derivatives, outperforming nanoparticle-based systems .

Q. How do structural modifications at the 2-position impact biological activity?

Introducing substituents (e.g., amino or alkoxy groups) at the 2-position enhances aqueous solubility and metabolic stability without compromising antitumor potency. For example, 2-methylamino derivatives show improved tubulin polymerization inhibition (IC₅₀ < 50 nM) compared to unsubstituted analogues .

Q. What role do heteroaromatic substitutions play in tubulin inhibition?

Replacing the quinazoline ring with purine or isoquinoline moieties alters binding affinity. Molecular docking reveals that purine derivatives (e.g., compound 6a ) exhibit stronger interactions with tubulin’s colchicine site, correlating with enhanced cytotoxicity in vitro .

Q. How do computational studies aid reaction mechanism elucidation?

Density Functional Theory (DFT) calculations model transition states and intermediate stability. For nitration, protonated intermediates favor 6-substitution due to lower activation energy (~15 kcal/mol difference vs. 8-position), aligning with experimental regioselectivity .

Q. What strategies resolve contradictions in catalytic performance data?

Properties

IUPAC Name |

6-methoxy-1,2,3,4-tetrahydroquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO/c1-12-9-4-5-10-8(7-9)3-2-6-11-10/h4-5,7,11H,2-3,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRXSZNDVFUDTIR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)NCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3059505 | |

| Record name | Quinoline, 1,2,3,4-tetrahydro-6-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3059505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120-15-0 | |

| Record name | 6-Methoxy-1,2,3,4-tetrahydroquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=120-15-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Thallin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000120150 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thallin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49188 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Quinoline, 1,2,3,4-tetrahydro-6-methoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Quinoline, 1,2,3,4-tetrahydro-6-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3059505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 1,2,3,4-tetrahydro-6-quinolyl ether | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.977 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | THALLIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EA6AYU7Y78 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.